molecular formula C7H7FOS B3055538 ((fluoromethyl)sulfinyl)benzene CAS No. 65325-68-0

((fluoromethyl)sulfinyl)benzene

Cat. No.: B3055538
CAS No.: 65325-68-0
M. Wt: 158.2 g/mol
InChI Key: TYZNITMSELMDCT-UHFFFAOYSA-N
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Description

((Fluoromethyl)sulfinyl)benzene, also known as fluoromethyl phenyl sulfone, is an organic compound with the molecular formula C7H7FO2S. This compound is characterized by the presence of a fluoromethyl group attached to a sulfinyl group, which is further connected to a benzene ring. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((fluoromethyl)sulfinyl)benzene typically involves the reaction of fluoromethyl sulfone with benzene under specific conditions. One common method includes the use of fluorosulfonyl radicals, which are generated from precursors and then reacted with benzene to form the desired compound . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

((Fluoromethyl)sulfinyl)benzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl fluorides.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl fluorides, sulfides, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

((Fluoromethyl)sulfinyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of ((fluoromethyl)sulfinyl)benzene involves its interaction with molecular targets through its functional groups. The fluoromethyl and sulfinyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect molecular pathways and cellular processes, making the compound of interest in medicinal chemistry and drug discovery .

Comparison with Similar Compounds

Similar Compounds

    ((Fluoromethyl)sulfonyl)benzene: Similar in structure but with a sulfonyl group instead of a sulfinyl group.

    ((Chloromethyl)sulfinyl)benzene: Contains a chloromethyl group instead of a fluoromethyl group.

    ((Methyl)sulfinyl)benzene: Lacks the halogen substitution on the methyl group.

Uniqueness

((Fluoromethyl)sulfinyl)benzene is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

fluoromethylsulfinylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c8-6-10(9)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZNITMSELMDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315197
Record name (Fluoromethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65325-68-0
Record name NSC293053
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Fluoromethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Fluoromethyl phenyl sulphide (85 g, 351.63 mmol) was added to a mixture of methanol (250 ml) and water (50 mL). The resulting mixture was cooled to a temperature between 0° C. and 5° C. NBS (75.10 g, 1.2 eq) was added in small portions maintaining the same temperature range. The reaction mixture was stirred until the reaction was complete, and then, was quenched with Na2SO3 solution (10%, 150 mL). The pH of the reaction mixture was adjusted to a value between 7 and 8 with NaHCO3 saturated solution. The mixture was concentrated under vacuum at a temperature between 20° C. and 25° C. The residue was extracted with dichloromethane (200 mL, 300 mL). The combined organic layer was washed with water (2×300 mL) and concentrated to ⅓ of the volume. Heptane (50 mL) was added and the resulting mixture was concentrated again. The crude product was purified by flash chromatography (Ethyl Acetate/Hexane 30:70) to give 49.8 g (89.6%) of the desired product as colourless oil at rt, which is a white solid at −20° C.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
75.1 g
Type
reactant
Reaction Step Two
Yield
89.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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